molecular formula C11H10N4O2 B2718129 6-hydroxy-N-(5-methylpyridin-2-yl)pyrimidine-4-carboxamide CAS No. 2034226-59-8

6-hydroxy-N-(5-methylpyridin-2-yl)pyrimidine-4-carboxamide

Cat. No. B2718129
M. Wt: 230.227
InChI Key: KXEGIXLNFRYSLU-UHFFFAOYSA-N
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Description

6-hydroxy-N-(5-methylpyridin-2-yl)pyrimidine-4-carboxamide is a chemical compound with the molecular formula C11H10N4O2 and a molecular weight of 230.227. It is a derivative of pyrimidine, a class of aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines are known to exhibit a range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities .


Synthesis Analysis

The synthesis of pyrimidine derivatives, such as 6-hydroxy-N-(5-methylpyridin-2-yl)pyrimidine-4-carboxamide, often involves the use of organolithium reagents . For instance, 2,4-dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents . Nucleophilic attack on these pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of 6-hydroxy-N-(5-methylpyridin-2-yl)pyrimidine-4-carboxamide would therefore include a pyrimidine ring attached to a 5-methylpyridin-2-yl group via a carboxamide linkage, and a hydroxy group at the 6-position of the pyrimidine ring.


Chemical Reactions Analysis

Pyrimidines, including 6-hydroxy-N-(5-methylpyridin-2-yl)pyrimidine-4-carboxamide, are known to undergo a variety of chemical reactions. For instance, they can undergo nucleophilic aromatic substitution (SNAr) reactions, especially when starting from halopyrimidines . The introduction of a new hydrophobic side chain using organolithium reagents has been reported, with the reactivity of the C-4 position of the halopyrimidines generally found to be strongly preferred over C-2 .

properties

IUPAC Name

N-(5-methylpyridin-2-yl)-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c1-7-2-3-9(12-5-7)15-11(17)8-4-10(16)14-6-13-8/h2-6H,1H3,(H,12,15,17)(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEGIXLNFRYSLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=CC(=O)NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-hydroxy-N-(5-methylpyridin-2-yl)pyrimidine-4-carboxamide

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